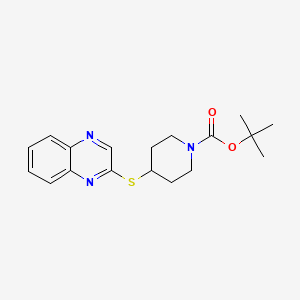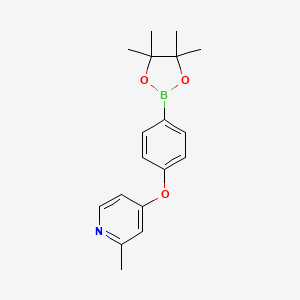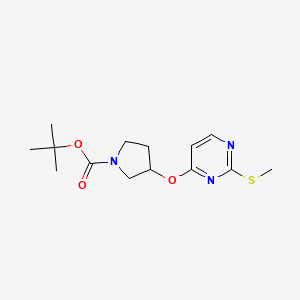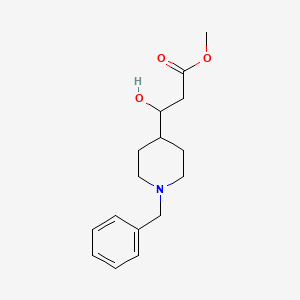
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate is an organochlorine compound characterized by the presence of chlorine, bromine, and sulfur atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate typically involves the reaction of 2,4,5-trichloro-6-bromophenol with chlorothioformic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are carefully monitored to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent product quality and efficient production. The industrial methods also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, resulting in the formation of corresponding phenols and thiols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted phenols, thiols, and various oxidation or reduction derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and the synthesis of complex organochlorine compounds.
Biology: It is used in biochemical studies to investigate the effects of organochlorine compounds on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with various biological targets.
作用機序
The mechanism of action of O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or modification of the target molecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenol: A related compound with similar structural features but lacking the bromine and thioformate groups.
2,4,6-Trichlorophenol: Another similar compound with a different substitution pattern on the phenyl ring.
2,4-Dichlorophenol: A compound with fewer chlorine atoms and different chemical properties.
Uniqueness
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate is unique due to the presence of both bromine and thioformate groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for specific interactions and reactions that are not possible with simpler chlorophenols.
特性
分子式 |
C7HBrCl4OS |
|---|---|
分子量 |
354.9 g/mol |
IUPAC名 |
O-(2-bromo-3,4,6-trichlorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7HBrCl4OS/c8-4-5(11)2(9)1-3(10)6(4)13-7(12)14/h1H |
InChIキー |
DXCMTIGALQVMRS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)OC(=S)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)

![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)


![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)
